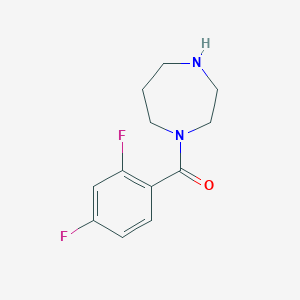

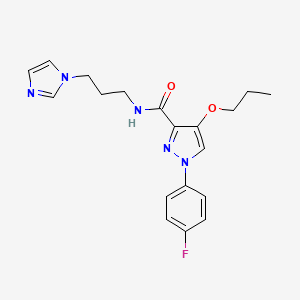

1-(2,4-Difluorobenzoyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-difluorobenzene, an important intermediate for the preparation of fluorinated medicine, was achieved via a continuous-flow reactor . The main steps included diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .Applications De Recherche Scientifique

Synthesis Techniques and Applications

Multicomponent Synthesis of Diazepane Systems : The compound and its derivatives are involved in multicomponent synthesis approaches. For instance, a study demonstrated a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing the utility of diazepane derivatives in synthesizing complex molecular frameworks with potential applications in drug discovery and material science (Banfi et al., 2007).

Catalytic Applications : Diazepane derivatives have been explored for their catalytic capabilities. A study on manganese(III) complexes of bisphenolate ligands, including diazepane-based ligands, investigated their role in the epoxidation of olefins. These complexes demonstrated significant potential as catalysts for olefin epoxidation, highlighting the importance of Lewis basicity of ligands on reactivity and offering insights into the development of more efficient and selective catalysts for organic synthesis (Sankaralingam & Palaniandavar, 2014).

Structural and Reactive Models for Enzymatic Processes : Iron(III) complexes with diazepane-based ligands have been synthesized as models for intradiol-cleaving 3,4-PCD enzymes. These studies contribute to understanding the structural and catalytic functions of enzymes, potentially influencing the design of biomimetic catalysts for industrial applications (Mayilmurugan et al., 2010).

Safety and Hazards

The safety data sheet for 2,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

1,4-diazepan-1-yl-(2,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNULIFLCMMIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2820994.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)

![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)

![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)